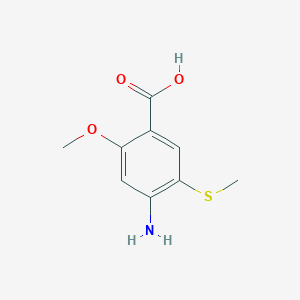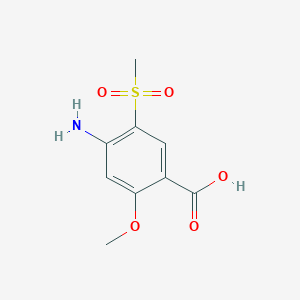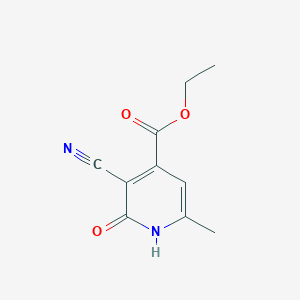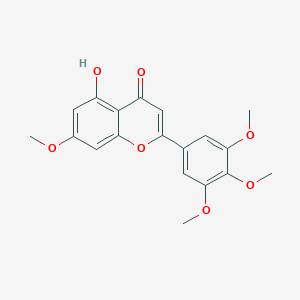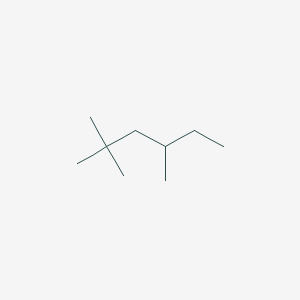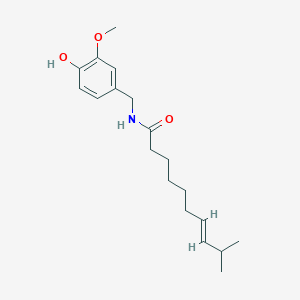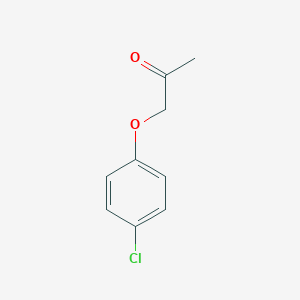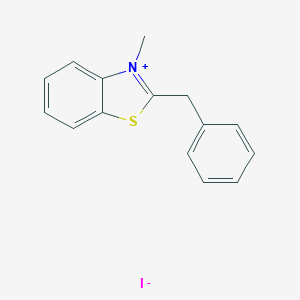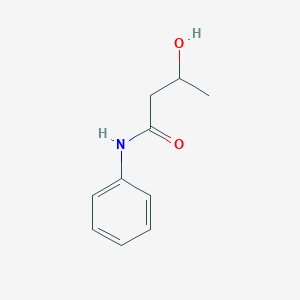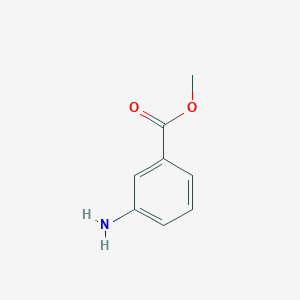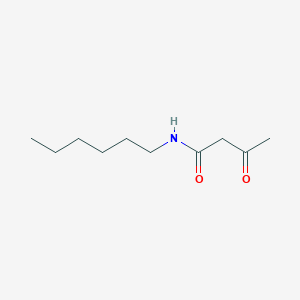
N-Hexylacetoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexylacetoacetamide is a chemical compound that belongs to the class of acetoacetamides. It is a yellowish liquid with a molecular formula of C10H19NO2 and a molecular weight of 185.27 g/mol. N-Hexylacetoacetamide has been used extensively in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-Hexylacetoacetamide is not fully understood. However, it is believed to act as a chelating agent and form complexes with metal ions. It may also act as a nucleophile and undergo nucleophilic substitution reactions with other compounds.
Effets Biochimiques Et Physiologiques
N-Hexylacetoacetamide has been shown to have various biochemical and physiological effects. It has been reported to have antifungal, antibacterial, and antiviral properties. It has also been shown to have antioxidant and anti-inflammatory properties. N-Hexylacetoacetamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-Hexylacetoacetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, it has some limitations. It is toxic and can cause skin and eye irritation. It is also flammable and should be handled with care.
Orientations Futures
For research include the development of new drugs and therapeutic agents based on N-Hexylacetoacetamide, the exploration of its potential as an agricultural pesticide, and the investigation of its use in industrial processes. Further studies are also needed to understand the mechanism of action of N-Hexylacetoacetamide and its potential toxicity.
Applications De Recherche Scientifique
N-Hexylacetoacetamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of other compounds, as a ligand in coordination chemistry, and as a reagent in organic synthesis. N-Hexylacetoacetamide has also been used in the development of new drugs and therapeutic agents.
Propriétés
Numéro CAS |
15210-87-4 |
|---|---|
Nom du produit |
N-Hexylacetoacetamide |
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
N-hexyl-3-oxobutanamide |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-6-7-11-10(13)8-9(2)12/h3-8H2,1-2H3,(H,11,13) |
Clé InChI |
WKUJTXURFXTQIY-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)CC(=O)C |
SMILES canonique |
CCCCCCNC(=O)CC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


